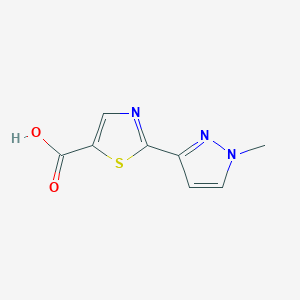
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine, also known as DETA/NO, is a compound that has been widely studied for its potential applications in scientific research. It is a nitric oxide (NO) donor, which means that it releases NO into the body upon administration. NO is an important signaling molecule in the body, and has been implicated in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. In
作用机制
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO releases NO upon administration, which then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that mediates the effects of NO in the body. The effects of NO are diverse and depend on the target tissue and the concentration of NO released. In general, NO leads to vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO are diverse and depend on the concentration of NO released and the target tissue. In general, NO leads to vasodilation, neurotransmission, and immune response. In addition, NO has been implicated in the regulation of cell growth and differentiation, apoptosis, and inflammation. The effects of NO are complex and depend on the context in which it is released.
实验室实验的优点和局限性
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable NO donor, which means that it can be stored for long periods of time without significant degradation. In addition, it can be administered to cells or tissues in a controlled manner, allowing for precise manipulation of NO levels. However, one limitation of N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO is that it is a relatively non-specific NO donor, which means that it may activate multiple signaling pathways simultaneously. This can make it difficult to interpret the results of experiments using N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO.
未来方向
There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO. One area of interest is the development of more specific NO donors, which would allow for more precise manipulation of NO signaling pathways. In addition, there is interest in the use of NO donors as therapeutic agents in the treatment of a variety of diseases, including hypertension, cancer, and ischemia-reperfusion injury. Finally, there is interest in the development of new methods for the delivery of NO donors to specific tissues or organs, which would allow for more targeted therapies.
合成方法
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO can be synthesized using a variety of methods, including the reaction of N-ethyl-1,2,4-thiadiazol-5-amine with dithiooxamide, followed by oxidation with nitric oxide. Other methods include the reaction of N-ethyl-1,2,4-thiadiazol-5-amine with S-nitrosothiols, or the reaction of N-ethyl-1,2,4-thiadiazol-5-amine with NO gas in the presence of a reducing agent. The synthesis of N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO is relatively straightforward, and the compound can be obtained in high purity and yield.
科学研究应用
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the role of NO in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. In addition, it has been used as a therapeutic agent in the treatment of a variety of diseases, including hypertension, cancer, and ischemia-reperfusion injury.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-2-7-10-8(14-11-7)9-6-3-4-15(12,13)5-6/h6H,2-5H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUILDTXAOXDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)


![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)

